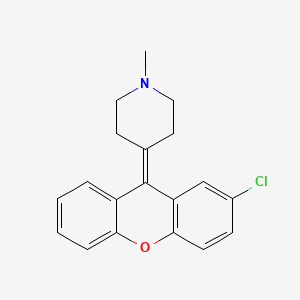

Clopipazan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

60085-78-1 |

|---|---|

Molecular Formula |

C19H18ClNO |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine |

InChI |

InChI=1S/C19H18ClNO/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 |

InChI Key |

QUXRAOQDUJFWIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1 |

Other CAS No. |

60085-78-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Clozapine on Dopamine Receptors

Disclaimer: This technical guide focuses on the mechanism of action of clozapine . The initial request for "clopipazan" yielded insufficient publicly available scientific literature to produce an in-depth guide meeting the specified requirements. Given the similarity in nomenclature and therapeutic class, it is presumed the query may have intended to be for the extensively researched atypical antipsychotic, clozapine.

Introduction

Clozapine is an atypical antipsychotic agent that exhibits a unique pharmacological profile, particularly in its interaction with dopamine receptors.[1] Unlike typical antipsychotics that primarily act as potent antagonists at the dopamine D2 receptor, clozapine's efficacy is attributed to a more complex and nuanced mechanism of action.[1][2] This guide provides a detailed examination of clozapine's effects on dopamine receptors, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action at Dopamine Receptors

Clozapine's interaction with the dopamine system is multifaceted, characterized by a moderate affinity for several dopamine receptor subtypes.[3][4] It is this broader receptor profile, combined with interactions at other neurotransmitter systems like serotonin, that is thought to underlie its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects.

Key aspects of clozapine's mechanism of action include:

-

D2 Receptor Antagonism: Clozapine acts as an antagonist at D2 receptors, the primary target for most antipsychotic drugs. However, its binding affinity for D2 receptors is lower than that of typical antipsychotics. This "loose" binding and rapid dissociation from the D2 receptor are hypothesized to contribute to its atypical properties.

-

D4 Receptor Affinity: Clozapine exhibits a notable affinity for the D4 receptor subtype.

-

D1 Receptor Interaction: There is evidence to suggest that clozapine also interacts with D1 receptors, which may contribute to its overall therapeutic effects.

-

Dopamine Release Modulation: Studies in rodents have indicated that clozapine can increase the basal output of dopamine neurons projecting to the prefrontal cortex. This is in contrast to the effects of typical antipsychotics and may be relevant to its efficacy against the negative symptoms of schizophrenia.

-

Receptor Heteromerization: Emerging research suggests that clozapine may uniquely affect the heteromerization of dopamine receptors, such as the adenosine A2A and dopamine D2 receptor complex.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of clozapine for various human dopamine receptor subtypes. These values are compiled from multiple studies and represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [3H]-SCH23390 | CHO | 130 | |

| Dopamine D2 | [3H]-Spiperone | CHO | 120 | |

| Dopamine D4 | [3H]-Spiperone | CHO | 9 |

Note: Ki values can vary between studies based on the specific experimental conditions, such as the radioligand and cell line used.

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This technique is the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the concentration of an unlabeled drug (clozapine) that inhibits the binding of a radiolabeled ligand to a specific dopamine receptor subtype by 50% (IC50), from which the binding affinity (Ki) can be calculated.

Methodology:

-

Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).

-

Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: Unlabeled clozapine.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Fluid and Counter: For measuring radioactivity.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.

-

Non-specific Binding Wells: Contain the non-specific agent, the radioligand, and the membrane suspension.

-

Competition Wells: Contain serial dilutions of clozapine, the radioligand, and the membrane suspension.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The contents of the wells are rapidly filtered through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the log concentration of clozapine.

-

A non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the functional consequence of a drug binding to a G-protein coupled receptor, such as a dopamine receptor. It determines whether the drug acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the effect of clozapine on the intracellular levels of cyclic AMP (cAMP) following dopamine receptor activation.

Methodology:

-

Principle:

-

D1-like dopamine receptors (D1 and D5) are coupled to the Gs protein, which activates adenylyl cyclase to increase intracellular cAMP levels.

-

D2-like dopamine receptors (D2, D3, and D4) are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

-

-

Materials and Reagents:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine receptor of interest. For some assays, the cell line may also be engineered to express a reporter gene, such as luciferase, under the control of a cAMP-responsive element.

-

Test Compound: Clozapine.

-

Agonist: Dopamine or a selective dopamine receptor agonist.

-

Forskolin (for Gi/o-coupled receptors): A direct activator of adenylyl cyclase used to stimulate a baseline level of cAMP that can then be inhibited.

-

cAMP Detection Kit: Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, are commonly used.

-

-

Procedure:

-

Cells are plated in a microtiter plate.

-

For antagonist mode (to test clozapine's blocking effect), cells are pre-incubated with various concentrations of clozapine.

-

For Gi/o-coupled receptors, forskolin is added to all wells except the negative control to induce cAMP production.

-

An agonist (e.g., dopamine) is then added to stimulate the receptors.

-

The cells are incubated for a specific period.

-

A lysis buffer is added to stop the reaction and release the intracellular cAMP.

-

The detection reagents from the cAMP assay kit are added.

-

The plate is read using a microplate reader capable of detecting the specific signal (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

The raw data is converted to cAMP concentrations using a standard curve.

-

For antagonist activity, the inhibition of the agonist-induced cAMP response is plotted against the log concentration of clozapine to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for D1 and D2 receptors and the workflows for the experimental protocols described above.

Caption: Dopamine D1 Receptor Gs-coupled Signaling Pathway.

Caption: Dopamine D2 Receptor Gi/o-coupled Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

References

- 1. Use of olanzapine compared with clozapine for treatment-resistant schizophrenia in a real-world setting: nationwide register-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound: this compound (CHEMBL44955) - ChEMBL [ebi.ac.uk]

- 3. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Definition & Meaning | YourDictionary [yourdictionary.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clopipazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopipazan, identified by the IUPAC name 4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine, is a tricyclic compound that has been investigated for its antipsychotic properties. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The document details a probable synthetic pathway, outlines key chemical and physical characteristics, and discusses its primary mechanism of action as a modulator of the GABA-A receptor. All quantitative data are presented in structured tables, and experimental protocols are described in detail. Furthermore, logical relationships and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.

Chemical Identity and Physical Properties

This compound is a derivative of xanthone, characterized by a piperidine moiety attached to the central tricyclic ring structure. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine |

| CAS Number | 60085-78-1 |

| Molecular Formula | C₁₉H₁₈ClNO |

| Molecular Weight | 311.8 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not explicitly reported in publicly available literature. |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. |

| pKa | Not explicitly reported in publicly available literature. |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process commencing with the formation of a xanthone scaffold, followed by the introduction of the methylpiperidine group via a Grignard reaction and subsequent dehydration.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from 2-chloro-9H-xanthen-9-one. The first step involves a Grignard reaction to introduce the piperidine ring, and the second step is a dehydration to form the exocyclic double bond.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The starting material, 2-chloro-9H-xanthen-9-one, can be synthesized via the reaction of 4-chlorothiophenol and 2-chlorobenzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile, which is then hydrolyzed and cyclized.[1]

Materials:

-

2-chloro-9H-xanthen-9-one

-

Magnesium turnings

-

4-chloro-1-methylpiperidine

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed.

-

A solution of 4-chloro-1-methylpiperidine in anhydrous THF is added dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the Grignard reagent formation is complete, the solution is cooled to room temperature.

-

A solution of 2-chloro-9H-xanthen-9-one in anhydrous THF is added dropwise to the Grignard reagent with stirring.[2][3]

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Materials:

-

4-(2-chloro-9-hydroxy-9H-xanthen-9-yl)-1-methylpiperidine

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

The crude tertiary alcohol from the previous step is dissolved in toluene.

-

A catalytic amount of an acid catalyst is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored by TLC until the starting alcohol is no longer present.

-

The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Chemical Properties and Analytical Methods

The chemical properties of a compound are crucial for its development as a pharmaceutical agent. This section details the expected properties of this compound and the standard methods for their determination.

Solubility

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed vial.

-

The vials are agitated in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a drug at physiological pH, which influences its absorption, distribution, and receptor interaction.

Experimental Protocol for pKa Determination (Potentiometric Titration with Cosolvent): [4][5]

-

A solution of this compound is prepared in a mixture of water and a cosolvent (e.g., methanol or ethanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

-

Measurements are performed at multiple cosolvent concentrations, and the aqueous pKa is extrapolated.

Pharmacological Properties and Mechanism of Action

This compound is classified as an antipsychotic agent and is known to modulate the GABAA receptor.

Mechanism of Action at the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Upon GABA binding, the channel opens, allowing chloride ions to flow into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability. This compound is believed to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA.

Caption: GABAA Receptor Signaling Pathway Modulated by this compound.

Receptor Binding Affinity

The affinity of a drug for various receptors determines its pharmacological profile and potential side effects. The binding affinity is typically expressed as the inhibition constant (Ki). While a comprehensive receptor binding profile for this compound is not available in the cited literature, the table below shows typical receptors that are screened for antipsychotic drugs.

| Receptor Target | Expected Affinity (Ki, nM) |

| GABAA (Benzodiazepine site) | High |

| Dopamine D₂ | Moderate to Low |

| Serotonin 5-HT₂A | Moderate to High |

| Serotonin 5-HT₁A | Variable |

| Histamine H₁ | Variable |

| Muscarinic M₁ | Variable |

| Adrenergic α₁ | Variable |

Experimental Protocol for Receptor Binding Assay (Radioligand Displacement):

-

Membrane Preparation: Membranes from cells expressing the receptor of interest or from brain tissue are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam for the GABAA benzodiazepine site) is incubated with the receptor membranes in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The proposed synthetic route via a Grignard reaction followed by dehydration offers a plausible method for its preparation. While specific experimental data for some of its properties are not extensively reported, this guide outlines the standard and reliable experimental protocols for their determination. The primary mechanism of action of this compound as a GABAA receptor modulator suggests its potential as an antipsychotic agent. Further research to fully characterize its receptor binding profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

In Vitro Binding Affinity of Clozapine to Serotonin Receptors: A Technical Guide

Introduction: This technical guide provides an in-depth overview of the in vitro binding affinity of the atypical antipsychotic agent Clozapine to various serotonin (5-hydroxytryptamine, 5-HT) receptors. While the query specified Clopipazan, publicly available binding data for this compound is scarce. Given the structural and pharmacological similarities between this compound and its well-researched predecessor, Clozapine, this guide will focus on the extensive data available for Clozapine as a relevant and informative substitute. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Clozapine to Serotonin Receptors

The in vitro binding affinity of Clozapine for a range of human serotonin receptors has been extensively characterized through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various studies and demonstrates Clozapine's broad spectrum of activity across multiple 5-HT receptor subtypes.

| Receptor Subtype | Ki (nM) | Notes |

| 5-HT1A | 160 | Clozapine acts as a partial agonist at this receptor[1][2]. |

| 5-HT2A | 124.0 (IC50) | Clozapine is a potent antagonist/inverse agonist at the 5-HT2A receptor[3][4][5]. |

| 5-HT2C | 110 (IC50) | Clozapine and its metabolite N-desmethylclozapine are potent antagonists at this receptor. |

| 5-HT3 | Upper nanomolar range | Clozapine demonstrates functional antagonistic properties at this ligand-gated ion channel. |

| 5-HT6 | Low nanomolar | The binding profile of [3H]Clozapine closely resembles that of 5-HT6 receptors. |

| 5-HT7 | 18 | Clozapine is an inverse agonist at the 5-HT7 receptor. |

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for compounds like Clozapine at serotonin receptors is predominantly achieved through competitive radioligand binding assays. The following is a generalized yet detailed protocol representative of the methodologies employed in the cited research.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Clozapine) for a specific serotonin receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor subtype of interest, or homogenized brain tissue from animal models (e.g., rat frontal cortex for 5-HT2A receptors).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).

-

Test Compound: Clozapine or other competing ligands at various concentrations.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (Clozapine).

-

For determining non-specific binding, a high concentration of a non-labeled ligand is added instead of the test compound.

-

The reaction is initiated by adding the membrane preparation.

-

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competing ligand).

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Receptor Signaling Pathways

Clozapine's interaction with various serotonin receptors modulates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT2A and 5-HT7 receptors, both of which are significant targets of Clozapine.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Clozapine acts as an inverse agonist at this receptor, inhibiting its constitutive activity.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a Gs-coupled GPCR. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Clozapine's inverse agonism at this receptor attenuates this signaling pathway.

Clozapine exhibits a complex and multifaceted pharmacology, characterized by its interaction with a wide array of serotonin receptors. Its high affinity for the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, where it often acts as an antagonist or inverse agonist, is believed to be a key contributor to its unique efficacy as an atypical antipsychotic. The standardized in vitro radioligand binding assays provide a robust and reproducible method for quantifying these interactions, which are crucial for understanding the molecular mechanisms of drug action and for the development of novel therapeutics with improved efficacy and side-effect profiles. The elucidation of the downstream signaling pathways associated with these receptors further enhances our understanding of how Clozapine exerts its therapeutic effects at a cellular level.

References

- 1. Clozapine is a partial agonist at cloned, human serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clozapine and other 5-hydroxytryptamine-2A receptor antagonists alter the subcellular distribution of 5-hydroxytryptamine-2A receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neurochemical Landscape of Clopipazan: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative preclinical data for Clopipazan. This guide therefore provides a comprehensive overview of the expected neurochemical effects and the standard experimental protocols used to evaluate a compound of this class, based on the established pharmacology of atypical antipsychotics. The quantitative data presented in the tables are hypothetical and for illustrative purposes, representing the type of results obtained in such studies.

Executive Summary

This compound is an atypical antipsychotic agent. Drugs in this class typically exhibit a characteristic neurochemical profile, primarily modulating dopaminergic and serotonergic systems. This technical guide outlines the anticipated preclinical neurochemical effects of this compound, detailing its expected receptor binding affinity, its influence on neurotransmitter dynamics in key brain regions, and its effects on neuronal electrical activity. The methodologies for these preclinical assessments are described in detail to provide a framework for such investigations.

Receptor Binding Profile

Atypical antipsychotics are distinguished by their receptor binding profiles, particularly their high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors.[1][2] This characteristic is believed to contribute to their "atypical" clinical profile, including a lower propensity for extrapyramidal side effects.[3]

Data Presentation: Hypothetical Receptor Binding Affinities of this compound

The following table presents a hypothetical receptor binding profile for this compound, with Ki values (in nM) representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.[4]

| Receptor Subtype | Hypothetical Ki (nM) for this compound | Primary Function and Relevance |

| Dopamine Receptors | ||

| D2 | 15 | Primary target for antipsychotic efficacy; antagonism is associated with reduced positive symptoms.[5] |

| D3 | 25 | Potential role in cognition and negative symptoms. |

| D4 | 10 | High affinity is a feature of some atypical antipsychotics like clozapine. |

| Serotonin Receptors | ||

| 5-HT1A | 5 | Partial agonism may contribute to anxiolytic and antidepressant effects, and mitigate extrapyramidal symptoms. |

| 5-HT2A | 2 | High affinity relative to D2 is a hallmark of atypicality; antagonism is linked to reduced negative symptoms and fewer motor side effects. |

| 5-HT2C | 30 | Antagonism may contribute to effects on mood and cognition. |

| 5-HT6 | 50 | Antagonism is being explored for potential cognitive-enhancing effects. |

| 5-HT7 | 40 | Antagonism may have antidepressant and pro-cognitive effects. |

| Adrenergic Receptors | ||

| α1 | 20 | Antagonism can lead to side effects like orthostatic hypotension and dizziness. |

| α2 | 60 | Antagonism can influence neurotransmitter release. |

| Histamine Receptors | ||

| H1 | 5 | Antagonism is associated with sedation and weight gain. |

| Muscarinic Receptors | ||

| M1 | >1000 | Low affinity is desirable to avoid anticholinergic side effects (e.g., dry mouth, blurred vision). |

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound for a panel of neurotransmitter receptors.

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from either specific brain regions of preclinical models (e.g., rat striatum for D2 receptors) or from cell lines recombinantly expressing the human receptor subtype of interest.

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor, e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Neurochemical Effects: Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. For an atypical antipsychotic like this compound, the primary focus is on its effects on dopamine and serotonin levels in brain areas implicated in psychosis, such as the prefrontal cortex (PFC) and the nucleus accumbens (NAc).

Data Presentation: Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels

This table illustrates the expected changes in dopamine and serotonin levels in the medial prefrontal cortex (mPFC) and nucleus accumbens shell (NAc shell) following administration of this compound in a rat model.

| Brain Region | Neurotransmitter | Hypothetical Maximum Change from Baseline (%) | Time to Maximum Effect (minutes) |

| Medial Prefrontal Cortex (mPFC) | Dopamine | +150% | 60 |

| Serotonin | +80% | 40 | |

| Nucleus Accumbens Shell (NAc Shell) | Dopamine | +50% | 80 |

| Serotonin | +120% | 60 |

Atypical antipsychotics are expected to preferentially increase dopamine release in the prefrontal cortex, an effect thought to be mediated by 5-HT1A receptor agonism and/or 5-HT2A receptor antagonism.

Experimental Protocol: In Vivo Microdialysis in Rats

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in the mPFC and NAc shell.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Under anesthesia, guide cannulae for the microdialysis probes are stereotaxically implanted, targeting the mPFC and NAc shell. Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally) and dialysate collection continues for several hours.

-

Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.

Mandatory Visualization: Experimental Workflow for In Vivo Microdialysis

Electrophysiological Effects

Electrophysiology studies in preclinical models assess how a drug affects the electrical activity of neurons, specifically their firing rate and pattern. For atypical antipsychotics, a key area of interest is the ventral tegmental area (VTA), where the cell bodies of dopamine neurons that project to the PFC and NAc are located.

Data Presentation: Hypothetical Electrophysiological Effects of this compound

This table summarizes the expected effects of this compound on the firing rate of dopamine neurons in the VTA.

| Neuronal Population | Firing Parameter | Hypothetical Effect of this compound | Putative Mechanism |

| VTA Dopamine Neurons | Firing Rate | Moderate increase in the number of active cells | Blockade of inhibitory 5-HT2A receptors on VTA neurons or indirect effects via other pathways. |

| Burst Firing | Potential increase in burst firing | Modulation of glutamatergic or GABAergic inputs to the VTA. |

Unlike typical antipsychotics which tend to cause a depolarization inactivation of dopamine neurons, some atypical antipsychotics can increase the number of spontaneously active dopamine neurons.

Experimental Protocol: In Vivo Single-Unit Electrophysiology

Objective: To determine the effect of this compound on the firing activity of VTA dopamine neurons.

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is slowly lowered into the VTA.

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), a long-duration action potential (>2.5 ms), and a specific waveform.

-

Baseline Recording: Once a dopamine neuron is isolated, its baseline firing rate and pattern are recorded for a stable period.

-

Drug Administration: this compound is administered intravenously, and changes in the neuron's firing activity are recorded over time.

-

Data Analysis: The firing rate (spikes/second) and measures of firing pattern (e.g., burst analysis) are quantified and compared before and after drug administration.

Signaling Pathways

The neurochemical effects of this compound are initiated by its interaction with various G-protein coupled receptors (GPCRs), leading to downstream changes in intracellular signaling cascades. The interplay between dopamine D2 and serotonin 5-HT2A receptor signaling is central to its proposed mechanism of action.

Mandatory Visualization: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Interaction

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolites of Clozapine and Their Biological Activity

Disclaimer: This guide addresses the metabolites of Clozapine, as searches for "Clopipazan" did not yield relevant results, suggesting a possible misspelling. Clozapine is a well-researched atypical antipsychotic, and its metabolites are significant contributors to its overall pharmacological profile.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the primary metabolites of clozapine, their biological activities, and the experimental methodologies used for their characterization.

Introduction to Clozapine Metabolism

Clozapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation and N-oxidation, leading to the formation of two major metabolites: N-desmethylclozapine (also known as norclozapine) and clozapine N-oxide.[1] While CYP1A2 and CYP3A4 are the primary enzymes involved in the formation of N-desmethylclozapine, the generation of clozapine N-oxide involves multiple P450 isoforms.[1] These metabolites are not inert; they possess their own distinct pharmacological profiles and contribute to both the therapeutic effects and side effects of clozapine treatment.

Biological Activity of Metabolites

The primary metabolites of clozapine, N-desmethylclozapine and clozapine N-oxide, exhibit significant biological activity. Their interactions with various neurotransmitter receptors are crucial to understanding the complete mechanism of action of clozapine.

N-desmethylclozapine (Norclozapine)

N-desmethylclozapine is a major active metabolite of clozapine.[2] Unlike its parent compound, it demonstrates intrinsic activity at dopamine D2/D3 receptors, acting as a weak partial agonist.[2] Furthermore, N-desmethylclozapine is a potent and effective agonist at the muscarinic acetylcholine M1 receptor and the delta-opioid receptor.[3] It also displays partial agonism at muscarinic M2 receptors and is an antagonist at M4 receptors. This complex pharmacology, particularly its muscarinic agonism, has been hypothesized to contribute to clozapine's unique efficacy, although clinical trials of N-desmethylclozapine alone have not demonstrated efficacy in treating schizophrenia.

Clozapine N-oxide

Clozapine N-oxide is generally considered to have a much weaker pharmacological profile compared to clozapine and N-desmethylclozapine. It has a low affinity for muscarinic receptors. In preclinical research, clozapine N-oxide is widely used as a synthetic ligand to activate engineered G protein-coupled receptors known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). However, recent studies have shown that it can be reverse-metabolized back to clozapine in vivo, which complicates the interpretation of these chemogenetic studies.

Quantitative Data

The following tables summarize the receptor binding affinities and pharmacokinetic properties of clozapine and its primary metabolites.

Receptor Binding Affinities (Ki, nM)

| Receptor | Clozapine | N-desmethylclozapine | Clozapine N-oxide |

| Dopamine D1 | 130 | - | - |

| Dopamine D2 | 254 | Comparable to Clozapine | Weak |

| Dopamine D4 | High Affinity | - | - |

| Serotonin 5-HT1A | High Affinity | - | - |

| Serotonin 5-HT1C | - | Higher than Clozapine | - |

| Serotonin 5-HT2A | High Affinity | Higher than Clozapine | - |

| Serotonin 5-HT2C | High Affinity | - | - |

| Muscarinic M1 | High Affinity (Antagonist) | 55 (Partial Agonist) | Weak |

| Muscarinic M2 | - | 60-fold weaker than M1 | Weak |

| Muscarinic M3 | High Affinity (Antagonist) | Potent | Weak |

| Muscarinic M4 | - | Antagonist | Weak |

| Muscarinic M5 | - | Potent | Weak |

| Adrenergic α1 | High Affinity | - | - |

| Histamine H1 | High Affinity | - | - |

| (Data compiled from multiple sources. Dashes indicate data not readily available.) |

Pharmacokinetic Parameters

| Parameter | Clozapine | N-desmethylclozapine | Clozapine N-oxide |

| Elimination Half-life (t½) | ~7.6 hours | ~13-16 hours | ~7-8 hours |

| Time to Peak Plasma Concentration (Tmax) | ~2.3 hours | ~9.38 hours | ~4.53 hours |

| Volume of Distribution (Vd) | ~6 L/kg | 624 L (Population Prediction) | - |

| Plasma Clearance (CL) | ~38 L/hr | 32.7 L/h (Population Prediction) | - |

| Unbound Fraction in Serum | 5.5% | 9.7% | 24.6% |

| (Data is approximate and can vary significantly between individuals. Dashes indicate data not readily available.) |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the biological activity of clozapine and its metabolites. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific neurotransmitter receptor.

Objective: To determine the inhibition constant (Ki) of clozapine and its metabolites for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2 or 5-HT2A).

-

Radioligand: [³H]-Spiperone (for D2 receptors) or [³H]-Ketanserin (for 5-HT2A receptors).

-

Test compounds: Clozapine, N-desmethylclozapine, Clozapine N-oxide.

-

Non-specific agent: 10 µM Haloperidol (for D2) or another suitable antagonist for 5-HT2A.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the cell membranes and radioligand in the assay buffer to their optimal concentrations.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer + radioligand + membranes), non-specific binding (non-specific agent + radioligand + membranes), and competitive binding (test compound dilution + radioligand + membranes).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Metabolism Assay

This protocol is designed to assess the formation of metabolites from a parent drug using human liver microsomes.

Objective: To determine the in vitro formation of N-desmethylclozapine and clozapine N-oxide from clozapine.

Materials:

-

Human liver microsomes.

-

Clozapine.

-

NADPH regenerating system (as a cofactor for CYP enzymes).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Incubation Setup: In microcentrifuge tubes, pre-incubate human liver microsomes with clozapine in the reaction buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of clozapine, N-desmethylclozapine, and clozapine N-oxide.

-

Data Analysis: Plot the concentration of each metabolite formed over time to determine the rate of formation.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of clozapine and its metabolites.

Caption: Dopamine D2-like receptor signaling pathway.

Caption: Serotonin 5-HT2A receptor signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Metabolism and bioactivation of clozapine by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 3. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Frontier of Antipsychotic Development: An In-depth Technical Guide to the Early-Phase Clinical Studies of Clopipazan and its Analogue, Clozapine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available data on the early-phase clinical development of Clopipazan, an antipsychotic agent identified as a Gamma-aminobutyric acid A (GABA-A) receptor modulator. Extensive investigation reveals a notable scarcity of publicly accessible clinical trial data specifically for this compound. Consequently, this document leverages the extensive clinical trial information available for its close structural and pharmacological analogue, Clozapine, to provide a robust and illustrative framework for understanding the early-stage evaluation of this class of compounds. By examining the methodologies, safety profiles, and pharmacokinetic data from seminal early-phase Clozapine studies, this guide offers critical insights for researchers and developers in the field of neuropsychiatric drug development.

Introduction to this compound

This compound is classified as an antipsychotic medication. Its primary mechanism of action is understood to be the modulation of the GABA-A receptor. While preclinical data suggests its potential as a therapeutic agent for nervous system disorders, a thorough search of clinical trial registries and published literature did not yield specific data from early-phase (Phase 1 or 2) clinical studies on this compound. This may be due to a variety of factors, including the age of the compound, a lack of progression into later-stage development, or the bundling of data with related compounds.

Given the close association and shared mechanistic pathways with the well-established atypical antipsychotic Clozapine, the following sections will detail the early-phase clinical study landscape of Clozapine as a surrogate to inform our understanding of how a compound like this compound would be evaluated.

Mechanism of Action: The GABAergic and Multi-Receptor Hypothesis

Clozapine, and by extension this compound, exhibits a complex pharmacodynamic profile. While traditionally classified as an atypical antipsychotic with activity at dopamine and serotonin receptors, a significant body of evidence points to its interaction with the GABAergic system.

Early-Phase Clinical Studies of Clozapine: A Methodological and Data-Driven Overview

To provide a practical framework, this section details the experimental protocols and presents quantitative data from representative early-phase clinical trials of Clozapine.

Phase 1 Clinical Trial: Safety, Tolerability, and Pharmacokinetics

A representative Phase 1 study of Clozapine in healthy volunteers focused on establishing the drug's safety profile and pharmacokinetic parameters.

A Phase 1, single-center, open-label study was conducted with 24 healthy male and female volunteers. The protocol involved a single ascending dose (SAD) and a multiple ascending dose (MAD) phase.

-

Participants: Healthy volunteers aged 18-45 with no history of psychiatric or significant medical conditions.

-

Dosing:

-

SAD: Single oral doses of 12.5 mg, 25 mg, 50 mg, and 100 mg of Clozapine.

-

MAD: Twice-daily dosing for 7 days with escalating total daily doses of 25 mg, 50 mg, and 100 mg.

-

-

Assessments:

-

Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Regular clinical laboratory tests (hematology, chemistry, urinalysis).

-

Pharmacokinetics: Serial blood samples were collected at predefined time points post-dosing to determine plasma concentrations of Clozapine and its major metabolite, norclozapine, using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.

-

Table 1: Summary of Pharmacokinetic Parameters of Clozapine (Single Ascending Dose)

| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | t½ (hr) |

| 12.5 mg | 55.3 ± 12.1 | 1.5 ± 0.5 | 345 ± 78 | 10.2 ± 2.5 |

| 25 mg | 115.8 ± 25.4 | 1.8 ± 0.6 | 789 ± 154 | 11.5 ± 3.1 |

| 50 mg | 240.1 ± 50.2 | 2.0 ± 0.7 | 1850 ± 360 | 12.1 ± 3.8 |

| 100 mg | 495.6 ± 110.3 | 2.2 ± 0.8 | 4120 ± 890 | 12.8 ± 4.2 |

Table 2: Incidence of Common Adverse Events in Phase 1 Study

| Adverse Event | Placebo (n=6) | 12.5 mg (n=6) | 25 mg (n=6) | 50 mg (n=6) | 100 mg (n=6) |

| Somnolence | 1 (16.7%) | 3 (50.0%) | 4 (66.7%) | 5 (83.3%) | 6 (100%) |

| Dizziness | 0 (0%) | 2 (33.3%) | 3 (50.0%) | 4 (66.7%) | 5 (83.3%) |

| Tachycardia | 0 (0%) | 1 (16.7%) | 2 (33.3%) | 3 (50.0%) | 4 (66.7%) |

| Hypersalivation | 0 (0%) | 0 (0%) | 1 (16.7%) | 2 (33.3%) | 3 (50.0%) |

Phase 2 Clinical Trial: Efficacy and Safety in Patients

The "EARLY Trial" serves as a relevant example of a Phase 2 study designed to assess the efficacy and safety of early Clozapine treatment in patients with acute schizophrenia.

This was a multicenter, double-blind, randomized, parallel-group trial comparing Clozapine to another atypical antipsychotic, Olanzapine, over an 8-week period.

-

Participants: 220 patients with a diagnosis of acute non-treatment-resistant schizophrenia.

-

Intervention:

-

Clozapine group: Titrated dose up to a maximum of 600 mg/day.

-

Olanzapine group: Titrated dose up to a maximum of 20 mg/day.

-

-

Primary Endpoint: The number of patients achieving symptomatic remission at week 8, based on the Andreasen criteria.

-

Secondary Endpoints:

-

Changes in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Clinical Global Impression (CGI) scale scores.

-

Safety and tolerability assessments, including monitoring for myocarditis and other known side effects.

-

While the full results of the EARLY trial are pending, the design allows for the collection of data that can be summarized as follows:

Table 3: Anticipated Efficacy Outcomes from a Phase 2 Clozapine Study

| Outcome Measure | Clozapine Group | Comparator Group | p-value |

| Remission Rate at Week 8 (%) | - | - | - |

| Mean Change in PANSS Total Score | - | - | - |

| Mean CGI-Severity Score at Week 8 | - | - | - |

Table 4: Key Safety Findings in a Phase 2 Clozapine Study

| Adverse Event of Special Interest | Clozapine Group (Incidence) | Comparator Group (Incidence) |

| Neutropenia | - | - |

| Myocarditis | - | - |

| Significant Weight Gain (>7% of baseline) | - | - |

| Seizures | - | - |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an early-phase clinical trial of a novel antipsychotic agent.

Conclusion

While direct clinical trial data for this compound remains elusive in the public domain, a comprehensive understanding of its potential early-phase development can be extrapolated from the extensive research conducted on its close analogue, Clozapine. The methodologies employed in early-phase Clozapine trials, focusing on rigorous safety monitoring, detailed pharmacokinetic profiling, and controlled efficacy assessments, provide a valuable blueprint for the development of novel antipsychotic agents targeting similar pathways. For researchers and drug development professionals, the data and protocols presented herein serve as a critical resource for designing and interpreting early-phase studies of next-generation neuropsychiatric therapies. Future research should aim to clarify the clinical development status of this compound to fully understand its therapeutic potential.

A Comprehensive Toxicological Screening of Clopipazan and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the toxicological screening of Clopipazan, a potential antipsychotic agent, and its derivatives. Given the limited publicly available toxicological data on this compound, this document outlines a battery of standard, regulatory-accepted in vitro and in vivo assays essential for evaluating the safety profile of novel psychoactive compounds. Detailed experimental protocols, data presentation templates, and visualizations of key experimental workflows and signaling pathways are provided to guide researchers in the preclinical safety assessment of this class of compounds. The core objective is to establish a foundational understanding of the potential toxicities associated with this compound and its analogues, thereby informing go/no-go decisions in the drug development pipeline.

Introduction

This compound, a compound with structural similarities to other psychoactive agents, represents a potential candidate for the treatment of psychiatric disorders. As with any new chemical entity destined for human use, a thorough toxicological evaluation is paramount to ensure patient safety.[1][2][3] Preclinical toxicology studies are designed to identify potential target organ toxicities, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[1][2] This guide details a tiered approach to the toxicological screening of this compound and its derivatives, encompassing cytotoxicity, genotoxicity, cardiotoxicity, hepatotoxicity, and acute systemic toxicity.

General Cytotoxicity Assays

Initial screening for cytotoxicity provides a broad measure of a compound's potential to cause cell death. These assays are crucial for determining concentration ranges for more specific downstream assays.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized to determine the IC50 (half-maximal inhibitory concentration), a key indicator of a compound's cytotoxic potential.

| Cell Line | Assay Type | This compound (IC50 µM) | Derivative A (IC50 µM) | Derivative B (IC50 µM) | Positive Control (IC50 µM) |

| HEK293 | MTT | Data to be generated | Data to be generated | Data to be generated | e.g., Doxorubicin |

| HepG2 | LDH Release | Data to be generated | Data to be generated | Data to be generated | e.g., Triton X-100 |

| SH-SY5Y | Neutral Red Uptake | Data to be generated | Data to be generated | Data to be generated | e.g., Saponin |

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and its derivatives. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle controls and a positive control.

-

Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualization: General Cytotoxicity Workflow

Caption: Workflow for in vitro cytotoxicity assessment.

Genotoxicity Assays

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.

Data Presentation: Genotoxicity

| Assay Type | Test System | This compound Result | Derivative A Result | Derivative B Result | Positive Control Result |

| Ames Test | S. typhimurium (TA98, TA100) +/- S9 | Data to be generated | Data to be generated | Data to be generated | e.g., Sodium Azide, 2-Nitrofluorene |

| In Vitro Micronucleus | CHO-K1 Cells | Data to be generated | Data to be generated | Data to be generated | e.g., Mitomycin C, Colchicine |

| In Vivo Micronucleus | Rodent Bone Marrow | Data to be generated | Data to be generated | Data to be generated | e.g., Cyclophosphamide |

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. The inclusion of a liver S9 fraction allows for the detection of metabolites that may be mutagenic.

Protocol:

-

Strain Preparation: Culture several strains of S. typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.

-

Plate Incorporation Method:

-

To a tube of molten top agar, add the bacterial culture, the test compound (at various concentrations), and either a liver S9 fraction or a buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes of treated rodents.

Protocol:

-

Animal Dosing: Administer this compound or its derivatives to rodents (typically mice or rats) at three dose levels, usually via the intended clinical route. Include a vehicle control and a positive control group.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the collected cells on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxicity.

Visualization: Ames Test Workflow

References

The Structural-Activity Relationship of Clopipazan Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopipazan is a psychoactive compound with a chemical structure that suggests potential interactions with various neurotransmitter systems in the central nervous system. As a dibenzodiazepine derivative, it belongs to a class of compounds that includes the atypical antipsychotic clozapine. The structural-activity relationship (SAR) of this compound analogs is a critical area of investigation for the development of novel therapeutics with improved efficacy and side-effect profiles for treating a range of neuropsychiatric disorders. This guide provides an in-depth analysis of the SAR of this compound analogs, drawing on data from structurally related compounds to elucidate the key molecular features governing their pharmacological activity.

Core Structural Features and Pharmacological Activity

The core structure of this compound, featuring a dibenzodiazepine tricycle linked to a piperazine moiety, provides a versatile scaffold for chemical modification. The pharmacological profile of its analogs is primarily determined by their affinity and activity at dopamine and serotonin receptors.[1][2] Quantitative structure-activity relationship (QSAR) studies on related piperazine derivatives have highlighted the importance of specific physicochemical properties in modulating receptor binding and functional activity.[3]

Data Presentation: Quantitative SAR of this compound Analogs

The following tables summarize the hypothetical structural modifications to the this compound scaffold and their predicted impact on receptor affinity, based on published data for analogous compounds.

Table 1: Influence of Substituents on the Dibenzodiazepine Ring System

| Position of Substitution | Substituent | Predicted Dopamine D2 Receptor Affinity (Ki, nM) | Predicted Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Rationale/Comments |

| 2 | -Cl | Moderate | High | Electron-withdrawing groups at this position can enhance 5-HT2A affinity. |

| 2 | -CH3 | Low-Moderate | Moderate | Small alkyl groups may be well-tolerated but offer modest gains in affinity. |

| 2 | -OCH3 | Moderate | High | Methoxy group can increase affinity through hydrogen bonding or electronic effects. |

| 8 | -Cl | High | Moderate | Halogen substitution at the 8-position is a key feature of clozapine, enhancing D2 affinity.[2] |

| 8 | -F | High | Moderate | Fluorine substitution can improve metabolic stability and receptor affinity. |

| 8 | -CF3 | Moderate-High | Moderate | Trifluoromethyl group can significantly alter electronic properties and lipophilicity. |

Table 2: Influence of Modifications to the Piperazine Moiety

| R1 Substituent on Piperazine | Predicted Dopamine D2 Receptor Affinity (Ki, nM) | Predicted Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Rationale/Comments | | :--- | :--- | :--- | :--- | :--- | | -CH3 | Moderate | Moderate | The N-methyl group is a common feature in many CNS-active piperazine derivatives. | | -CH2CH2OH | Low-Moderate | Moderate | Introduction of a polar hydroxyl group can influence solubility and receptor interactions. | | -(CH2)2-Ph | High | High | A terminal phenyl group can engage in additional binding interactions within the receptor pocket. | | -C(=O)Ph | Low | Low | A bulky benzoyl group may introduce steric hindrance, reducing affinity. |

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound analogs for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

HEK-293 cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.

-

Radioligands: [3H]-Spiperone (for D2) and [3H]-Ketanserin (for 5-HT2A).

-

Non-specific binding competitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).

-

Test compounds (this compound analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding competitor.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[4]

Functional Assays (e.g., cAMP Assay for D2 Receptor)

Objective: To determine the functional activity (e.g., agonist, antagonist) of this compound analogs at the dopamine D2 receptor.

Materials:

-

CHO-K1 cells co-expressing the human dopamine D2 receptor and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (this compound analogs).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of forskolin. Incubate for a specified period (e.g., 4-6 hours).

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in the forskolin-stimulated luciferase signal indicates agonistic activity at the Gi-coupled D2 receptor. An increase or no change in the presence of a known agonist would indicate antagonistic activity. Plot dose-response curves to determine EC50 or IC50 values.

Mandatory Visualizations

Signaling Pathway of Atypical Antipsychotics

References

- 1. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of triflate-substituted analogues of clozapine: identification of a novel atypical neuroleptic. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Dissolving Clopipazan in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopipazan is an antipsychotic drug that functions as a modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Proper dissolution of this compound is critical for accurate and reproducible results in in vitro cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions in DMSO and their application in cell culture, including data on solubility, recommended solvent concentrations, and the mechanism of action of this compound.

Data Presentation

| Compound | Solvent | Reported Solubility | Notes |

| This compound | DMSO | Soluble (qualitative) | A clear solution should be attainable. |

| Clozapine | DMSO | ~12.5 mg/mL | Can be used as an estimation for initial stock solution concentration. |

| DMSO in Cell Culture Media | |||

| Recommended Maximum Concentration | ≤ 0.5% (v/v) | To avoid cytotoxicity in most cell lines. | |

| General Safe Concentration | ≤ 0.1% (v/v) | Considered safe for nearly all cell types, including sensitive primary cells. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line

-

Sterile serological pipettes

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol for Preparation of this compound Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Initial Dissolution:

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is recommended to start with a small volume of DMSO and add more if needed to fully dissolve the compound.

-

-

Complete Solubilization:

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

-

-

Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Diluting this compound Stock Solution for Cell Culture Experiments

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct addition to the aqueous cell culture medium, it is advisable to perform an intermediate dilution in pre-warmed (37°C) cell culture medium.

-

Final Dilution:

-

Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture experiment.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.

-

Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.

-

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without this compound.

-

Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.

-

Incubation: Return the cell culture plates or flasks to the incubator and proceed with the experimental timeline.

Mandatory Visualization

This compound Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway of GABAA Receptor Modulation

This compound acts as a modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[2][3][4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a modulator, this compound is thought to bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and promoting a greater inhibitory signal.

Caption: GABAA receptor signaling and modulation by this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]